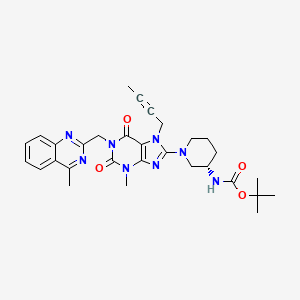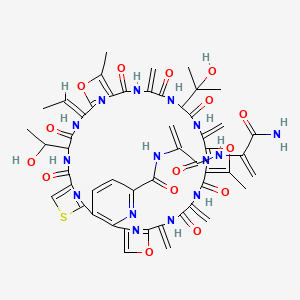
Sofosbuvir O-Desisopropyl O-Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sofosbuvir O-Desisopropyl O-Ethyl Ester: is a chemical compound with the molecular formula C21H27FN3O9P and a molecular weight of 515.4 g/mol . It is a derivative of sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is often used as a reference standard in pharmaceutical research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves multiple synthetic steps. One common method includes the esterification of sofosbuvir with ethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography . The process is designed to be cost-effective and scalable, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sofosbuvir O-Desisopropyl O-Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard for analytical method development and validation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Sofosbuvir O-Desisopropyl O-Ethyl Ester is closely related to that of sofosbuvir. As a prodrug, it is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate . This active metabolite acts as a defective substrate for the NS5B RNA-dependent RNA polymerase , an enzyme essential for the replication of the hepatitis C virus . By inhibiting this enzyme, the compound effectively halts viral replication and reduces the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Sofosbuvir: The parent compound, used widely in the treatment of hepatitis C.
Ledipasvir: Another antiviral agent used in combination with sofosbuvir for enhanced efficacy.
Velpatasvir: A pan-genotypic inhibitor of the hepatitis C virus, often used in combination therapies.
Uniqueness: Sofosbuvir O-Desisopropyl O-Ethyl Ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar antiviral agents . This uniqueness makes it valuable in research and development for optimizing drug formulations and therapeutic strategies.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves the conversion of Sofosbuvir to its O-Desisopropyl derivative, followed by esterification with O-Ethyl alcohol using a suitable catalyst.", "Starting Materials": [ "Sofosbuvir", "O-Ethyl alcohol", "Acid catalyst" ], "Reaction": [ "Step 1: Conversion of Sofosbuvir to its O-Desisopropyl derivative using a suitable reducing agent such as Lithium Aluminum Hydride (LiAlH4)", "Step 2: Purification of the O-Desisopropyl derivative", "Step 3: Esterification of the purified O-Desisopropyl derivative with O-Ethyl alcohol using a suitable acid catalyst such as p-Toluenesulfonic acid (PTSA)", "Step 4: Purification of the final product, Sofosbuvir O-Desisopropyl O-Ethyl Ester" ] } | |
CAS-Nummer |
1064684-30-5 |
Molekularformel |
C21H27FN3O9P |
Molekulargewicht |
515.431 |
IUPAC-Name |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1 |
InChI-Schlüssel |
HRGZELWFPQCNNG-LHGNKGQLSA-N |
SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
